molecular formula C9H13NO3S B8588644 2-(N-methyl-N-(methanesulfonyl)amino)benzyl alcohol

2-(N-methyl-N-(methanesulfonyl)amino)benzyl alcohol

Cat. No.: B8588644
M. Wt: 215.27 g/mol
InChI Key: PPIQEDZCNFBULC-UHFFFAOYSA-N
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Description

2-(N-methyl-N-(methanesulfonyl)amino)benzyl alcohol is an organic compound that features a sulfonamide group attached to a phenyl ring, which is further substituted with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(N-methyl-N-(methanesulfonyl)amino)benzyl alcohol typically involves the reaction of 2-(hydroxymethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to form a formyl or carboxyl group.

    Reduction: The sulfonamide group can undergo reduction to form corresponding amines.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Formyl or carboxyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(N-methyl-N-(methanesulfonyl)amino)benzyl alcohol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(N-methyl-N-(methanesulfonyl)amino)benzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt normal biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

  • N-(2-(hydroxymethyl)phenyl)-N-methylcarbamate
  • N-(2-(hydroxymethyl)phenyl)-N-methylsulfonylurea

Comparison: 2-(N-methyl-N-(methanesulfonyl)amino)benzyl alcohol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, such as solubility and metabolic stability, making it a valuable candidate for specific applications in medicinal chemistry.

Properties

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

N-[2-(hydroxymethyl)phenyl]-N-methylmethanesulfonamide

InChI

InChI=1S/C9H13NO3S/c1-10(14(2,12)13)9-6-4-3-5-8(9)7-11/h3-6,11H,7H2,1-2H3

InChI Key

PPIQEDZCNFBULC-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1CO)S(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

195 c) To a cooled, stirred suspension of 2.0 M of lithium tetrahydroborate in tetrahydrofuran (0.630 mL, 1.26 mmol) at 5° C. was added dropwise a solution of 2-(methanesulfonyl-methyl-amino)-benzoic acid ethyl ester (1.08 g, 4.20 mmol) in tetrahydrofuran (10 mL). Gas evolution was noted. The mixture was stirred for 10 minutes at 5° C. then at room temperature for 3 hours. The mixture was cooled to 5° C. and saturated aqueous ammonium chloride (5 mL) was added dropwise. Vigorous gas evolution was noted. The mixture was stirred for 15 minutes then warmed to room temperature for 30 minutes. Sodium sulfate was added to granulate aluminium salts. The mixture was diluted with dichloromethane (50 mL), filtered through a plug of diatomaceous earth and evaporated. N-(2-Hydroxymethyl-phenyl)-N-methyl-methanesulfonamide was isolated as a yellow oil (0.931 g, 100%). 1H NMR (400 MHz, CDCl3, δ, ppm): 7.61 (d, J=7.3 Hz, 1H), 7.44-7.35 (m, 2H), 7.28-7.24 (m, 1H), 4.74 (br s, 2H), 3.29 (s, 3H), 2.98 (s, 3H), 2.90-2.81 (m, 1H). MS=238 (M+Na)+.
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